Cysteine protease inhibitor-2

Description

Structure

2D Structure

3D Structure

Properties

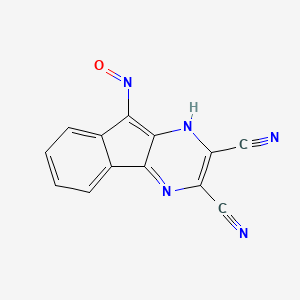

Molecular Formula |

C13H5N5O |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H |

InChI Key |

NZZBELYNMRINCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O |

Origin of Product |

United States |

Structural Biology of Cysteine Protease Inhibitor 2

Overall Fold and Architecture of Cysteine Protease Inhibitor-2

The fundamental architecture of ICP2 is a compact, stable fold that provides a rigid scaffold from which flexible, functional loops extend. This core structure is essential for positioning the inhibitory regions correctly for interaction with the target protease.

The defining feature of this compound is its core Immunoglobulin (Ig)-like fold. This fold is a classic beta-sandwich structure, composed of two antiparallel beta-sheets that pack against each other. In the specific case of EhICP2, the structure is formed by a total of eight beta-strands. These strands are organized into two distinct sheets:

Sheet 1: Composed of beta-strands A, B, E, and F.

Sheet 2: Composed of beta-strands C, D, G, and H.

The Ig-like fold of ICP2 allows for structural comparisons with other protease inhibitors, revealing both evolutionary relationships and mechanistic differences.

Chagasin: As the archetypal member of the I42 family, chagasin from Trypanosoma cruzi is the closest structural homolog to EhICP2. Both proteins share the same eight-stranded Ig-like fold and a conserved tripartite binding mechanism involving three key loops. The structural superposition of EhICP2 and chagasin reveals a very low root-mean-square deviation (RMSD) for their Cα atoms, indicating a nearly identical core architecture. Minor differences are observed primarily in the length and amino acid composition of the non-inhibitory loops and surface-exposed residues, which may contribute to differences in target specificity .

Cystatins: In contrast, ICP2 shows no significant structural homology to the cystatins (MEROPS family I25), another major family of cysteine protease inhibitors. Cystatins adopt a completely different fold, typically characterized by a central five-stranded antiparallel beta-sheet wrapped by an N-terminal alpha-helix. Their inhibitory mechanism is also distinct, relying on a conserved N-terminal region and two hairpin loops that form a tripartite wedge to block the protease active site. The fundamental difference in the core scaffold (Ig-like fold vs. alpha/beta structure) underscores a convergent evolutionary path where different protein architectures were selected to solve the same biochemical problem of inhibiting cysteine proteases .

The following table summarizes the key structural characteristics of EhICP2.

| Structural Feature | Description in this compound (EhICP2) |

|---|---|

| Core Fold | Immunoglobulin (Ig)-like fold; Beta-sandwich |

| Secondary Structure Elements | Eight antiparallel beta-strands (A, B, C, D, E, F, G, H) |

| Beta-Sheet Organization |

|

| Homology (I42 Family) | High structural identity with chagasin |

| Comparison (I25 Family) | No structural homology with cystatins |

Immunoglobulin-like Fold Characteristics (e.g., Eight Beta-Strands in EhICP2)

Inhibitor-Protease Binding Interfaces and Mechanisms

The inhibitory activity of ICP2 is mediated by a specific and highly evolved binding interface that engages the target protease with high affinity. This interaction is not a simple blockade but a multi-point engagement that ensures both potent inhibition and target specificity.

The interaction between ICP2 and its target cysteine proteases is dominated by three conserved, surface-exposed loops that extend from the Ig-like scaffold. These loops, designated BC, DE, and FG, collectively form the binding interface.

DE Loop: Connecting strands D and E, this loop also interacts with the protease surface away from the active site cleft. Its sequence is more variable than the BC and FG loops, suggesting it plays a key role in determining specificity for different proteases. It helps to properly orient the inhibitor on the enzyme surface .

FG Loop: This is arguably the most critical loop for direct inhibition. It connects strands F and G and contains a conserved residue, typically a bulky hydrophobic amino acid like Tryptophan (Trp), which acts as a "wedge." This residue inserts directly into the S2 subsite of the protease active site cleft, physically occluding substrate access to the catalytic cysteine. The conformation of this loop is stabilized by interactions with the other two loops .

The binding process is a dynamic event involving both conformational changes and electrostatic interactions.

Loop Flexibility: In the unbound state, the three inhibitory loops (BC, DE, and FG) exhibit a degree of conformational flexibility. Upon encountering the target protease, they undergo an induced-fit conformational change, becoming more rigid and ordered. This flexibility allows the inhibitor to adapt to the specific topology of the target protease, optimizing the intermolecular contacts and leading to the formation of a stable, high-affinity complex .

Surface Charge: Electrostatic forces play a crucial role in the initial recognition and orientation of the inhibitor. The binding interface of EhICP2, for example, presents a distinct positively charged wedge . This region of positive electrostatic potential is complementary to the typically negatively charged surface surrounding the active site of papain-like cysteine proteases (e.g., falcipain-2). This electrostatic complementarity facilitates long-range steering, guiding the inhibitor into the correct binding orientation before the final, short-range van der Waals and hydrogen bonding interactions lock the complex in place .

The mechanism of inhibition by Ig-fold Cysteine Protease Inhibitors (Ig-ICPs) like ICP2 is described as "tripartite," reflecting the coordinated action of the BC, DE, and FG loops. This multi-point interaction model distinguishes them from inhibitors that rely on a single continuous binding segment.

Active Site Occlusion: The FG loop serves as the primary inhibitory component, with its conserved hydrophobic residue (e.g., Trp77 in EhICP2) inserting into and blocking the S2 pocket of the protease active site. This prevents the binding of substrate polypeptides.

Exosite Binding: The BC and DE loops function as exosite-binding modules. They make extensive contacts with the protease surface outside of the active site cleft.

Synergistic Action: The combination of active site occlusion by the FG loop and extensive exosite interactions by the BC and DE loops results in an extremely tight and specific binding. The exosite contacts not only increase the binding affinity dramatically but also confer specificity, ensuring that the inhibitor targets a select group of proteases. This tripartite mechanism creates a large interaction surface area, leading to dissociation constants (Kᵢ) in the picomolar to femtomolar range, signifying near-irreversible inhibition .

The following table details the functional roles of the conserved loops in the tripartite inhibition mechanism.

| Inhibitory Loop | Key Conserved Residues (EhICP2 Example) | Primary Role in Tripartite Inhibition |

|---|---|---|

| BC Loop | Pro37, Gly39 | Exosite binding; makes extensive surface contacts to increase binding affinity and stability. |

| DE Loop | (Variable) | Exosite binding; contributes to target specificity and proper orientation of the inhibitor. |

| FG Loop | Trp77 | Primary active site occlusion; inserts a "wedge" residue into the S2 subsite to block substrate access. |

Role of Loop Flexibility and Surface Charge in Target Recognition (e.g., Positively Charged Wedge in EhICP2)

Dynamics of this compound Binding

The binding of this compound and similar inhibitors to their target proteases is a dynamic process, often involving conformational changes in both the inhibitor and the enzyme. mdpi.com This induced-fit model deviates from the rigid "lock and key" concept. mdpi.com

The flexibility of the inhibitory loops of EhICP2 is a critical aspect of its binding dynamics. researchgate.netnih.govrcsb.org Comparison between different crystal forms of EhICP2 shows that the conserved BC, DE, and FG loops form a flexible wedge. researchgate.netnih.govrcsb.org This inherent flexibility is postulated to facilitate the initial binding to a variety of cysteine proteases. researchgate.netnih.gov Upon binding, these loops can adopt a more stable conformation within the enzyme's active site.

Studies on other inhibitors, such as cystatins, reveal a multi-step binding mechanism. mdpi.com The initial interaction is often driven by the loops, followed by a "locking" step, where another part of the inhibitor, like the N-terminus, strengthens the complex. mdpi.com This suggests that the inhibitor undergoes a significant conformational change upon binding. mdpi.com

The dynamics of binding can also be influenced by the environment. For example, the transition from an aqueous environment to the more hydrophobic environment of the active site can drive conformational changes in the inhibitor. tandfonline.com Molecular dynamics simulations of some inhibitor-protease complexes have shown that the binding is a stable interaction. nih.gov

The kinetics of inhibition can also provide insights into the binding dynamics. Some inhibitors exhibit slow-binding kinetics, which can be indicative of a multi-step binding process involving initial complex formation followed by a conformational change to a more stable, tightly bound state. tandfonline.com For instance, the biflavone fukugetin (B10819961) demonstrates slow, reversible inhibition of cruzain and papain. tandfonline.com The time-dependent nature of this inhibition is attributed to the flexibility of the molecule and the sequential interaction of its different parts with the enzyme's subsites. tandfonline.com

Table 2: Research Findings on Binding Dynamics

| Inhibitor System | Key Dynamic Feature | Implication for Binding | Kinetic Profile |

|---|---|---|---|

| EhICP2 | Flexibility of BC, DE, and FG loops | Facilitates initial binding to multiple proteases | Not explicitly detailed |

| Cystatins | Two-step binding mechanism (loops then N-terminus) | Conformational change upon binding, leading to a stable complex | Not explicitly detailed |

| Fukugetin / Cruzain & Papain | Molecular flexibility and environmental change | Time-dependent inhibition due to sequential interactions | Slow, reversible inhibition |

| Chagasin / Cathepsin L | Conformational change of a binding loop (L4) | Allows for extended binding to non-primed substrate pockets | High-affinity binding (Ki of 39 pM) rcsb.org |

Biological Functions and Regulatory Mechanisms of Cysteine Protease Inhibitor 2

Regulation of Cysteine Protease Activity in Host-Pathogen Interactions

Cysteine protease inhibitors play a pivotal role in the complex interplay between hosts and pathogens. They can modulate the activity of both host and pathogen-derived cysteine proteases, influencing the outcome of an infection.

Specificity Towards Pathogen Cysteine Proteases

In the protozoan parasite Entamoeba histolytica, two isotypes of cysteine protease inhibitors, EhICP1 and EhICP2, have been identified. nih.gov These inhibitors exhibit differential specificity towards the parasite's own cysteine proteases (CPs). Both EhICP1 and EhICP2 demonstrate equal inhibitory activity against EhCP1 and EhCP2. nih.gov However, they show a notable difference in their ability to inhibit EhCP5, a key virulence factor in this parasite. nih.gov

The structural basis for this specificity lies in the flexible wedge-like structure formed by the BC, DE, and FG loops of the inhibitors, which is thought to block the active site of the target cysteine proteases. rcsb.org The distinct surface charges of these loops in different inhibitors, such as the positively charged surface in EhICP2 compared to the neutral surface in chagasin, may contribute to their differential binding and inhibition of various cysteine proteases. rcsb.org

Table 1: Specificity of E. histolytica Cysteine Protease Inhibitors

| Inhibitor | Target Protease | Inhibitory Activity |

|---|---|---|

| EhICP1 | EhCP1 | Equal to EhICP2 |

| EhICP1 | EhCP2 | Equal to EhICP2 |

| EhICP1 | EhCP5 | Different from EhICP2 |

| EhICP2 | EhCP1 | Equal to EhICP1 |

| EhICP2 | EhCP2 | Equal to EhICP1 |

| EhICP2 | EhCP5 | Different from EhICP1 |

Roles in Cellular Trafficking and Compartmentalization

Cysteine protease inhibitors are not only regulators of enzyme activity but also play significant roles in the trafficking of proteins and the organization of cellular compartments.

Subcellular Localization Dynamics

EhICP1 and EhICP2 exhibit distinct subcellular localizations within E. histolytica. nih.gov EhICP1 is found in the soluble cytosolic fraction. nih.govwho.int In contrast, EhICP2 is targeted from lysosomes to phagosomes, particularly upon the engulfment of erythrocytes. nih.gov This dynamic relocalization suggests a specific role for EhICP2 in regulating proteolytic activity within the phagocytic pathway. nih.govwho.int The formation of a phagosome initiates a maturation process involving fusion with endosomes and lysosomes to degrade its contents. biorxiv.orgembopress.orggenome.jp The presence of EhICP2 in this pathway highlights its potential to control the degradation of phagocytosed material.

Interference with Cysteine Protease Secretion Pathways

Both EhICP1 and EhICP2 act as negative regulators of cysteine protease secretion in E. histolytica. nih.gov Overexpression of either inhibitor leads to a decrease in the secretion of all major cysteine proteases. nih.gov This suggests that these inhibitors are involved in the trafficking and/or interference with the machinery responsible for secreting these key virulence factors. nih.gov By controlling the release of proteases, the parasite can modulate its impact on the host environment.

Impact on Organelle Ultrastructure and Function

In the parasite Trypanosoma cruzi, the inhibition of its major cysteine protease, cruzain, by specific inhibitors leads to profound alterations in the Golgi complex. nih.govbiologists.com Treatment with these inhibitors causes cruzain to accumulate in the peripheral dilations of the Golgi cisternae. biologists.com This accumulation is accompanied by a significant reduction in the transport of cruzain to lysosomes. biologists.com The blockage of normal trafficking and processing of cruzain within the Golgi apparatus results in major structural changes to the organelle, which are linked to the death of the parasite. nih.govrupress.orgnih.govescholarship.org These findings underscore the critical role of cysteine protease activity in maintaining the proper structure and function of the Golgi complex in these organisms.

Endogenous Regulatory Functions of Cysteine Protease Inhibitors

Cysteine protease inhibitors, such as those belonging to the cystatin superfamily, are crucial for maintaining cellular health and function. They act as a control system for the potent, and potentially destructive, activity of cysteine proteases.

Cysteine proteases are integral to the normal turnover of proteins within cells, a process essential for cellular homeostasis. researchgate.net They are primarily located in lysosomes, where they break down proteins. researchgate.net However, if their activity is not properly regulated, it can lead to the unwanted degradation of essential proteins, disrupting cellular balance. frontiersin.org Cysteine protease inhibitors, like cystatin C, are produced by all nucleated cells and are potent inhibitors of these lysosomal proteases, thus preventing excessive protein breakdown. sinobiological.comresearchgate.net This regulation is critical for processes such as apoptosis (programmed cell death) and the general maintenance of cellular components. sinobiological.comannualreviews.org The balance between cysteine proteases and their inhibitors is therefore vital for normal cellular function. researchgate.net

The extracellular matrix (ECM) provides structural support to cells and tissues. Its remodeling is a dynamic process involving both the breakdown and synthesis of its components. Cysteine proteases, along with other enzymes like matrix metalloproteinases (MMPs), play a significant role in degrading ECM proteins such as collagen and elastin. sinobiological.comannualreviews.orgmdpi.com This activity is important in both normal physiological processes like bone development and in pathological conditions. sinobiological.comannualreviews.org

Cysteine protease inhibitors help to control this remodeling process by modulating the activity of ECM-degrading proteases. mdpi.commdpi.com For instance, in bone resorption, osteoclasts secrete cysteine proteases to break down the bone matrix. nih.gov Cysteine protease inhibitors regulate this process to prevent excessive bone loss. nih.gov An imbalance favoring protease activity can lead to accelerated degradation of the ECM, as seen in diseases like atherosclerosis and arthritis. annualreviews.orgahajournals.org Studies have shown that in atherosclerotic lesions, there is an overexpression of certain cysteine proteases and reduced levels of their endogenous inhibitor, cystatin C, suggesting a shift that favors vascular wall remodeling. ahajournals.org

The interplay between different protease families is also crucial. For example, MMP-2 can cleave and inactivate cystatin C, thereby increasing the activity of cysteine proteases. ersnet.org This highlights the complex regulatory network that governs ECM integrity.

In plants, cysteine proteases and their inhibitors are involved in a wide array of developmental processes and responses to environmental stress. researchgate.netbibliotekanauki.pl They play roles in seed germination, where they mobilize stored proteins, and in programmed cell death during development. bibliotekanauki.plfrontiersin.org

Plant cysteine protease inhibitors, also known as phytocystatins, regulate the activity of endogenous proteases, contributing to growth and development. researchgate.netmdpi.com They are also key components of the plant's defense system against pests and pathogens. researchgate.net Furthermore, the expression of some plant cystatins increases in response to abiotic stresses like drought, salinity, and low temperatures, suggesting a role in protecting the plant from environmental challenges. mdpi.comfrontiersin.org For example, in barley, certain cystatins can delay senescence and enhance drought tolerance. frontiersin.org

The activity of specific plant cysteine proteases, such as RD21, is tightly controlled by different inhibitors during various developmental stages and in response to stress. nih.govpnas.org This intricate regulation ensures that protease activity is directed appropriately to support plant growth and survival under changing conditions. pnas.org Some studies suggest that inhibiting certain cysteine proteases can even enhance tolerance to stresses like high light. nih.gov

Regulation of Extracellular Matrix Remodeling

Immunomodulatory Roles of Cysteine Protease Inhibitors from Parasites

Parasitic organisms have evolved sophisticated mechanisms to survive within their hosts, often by manipulating the host's immune system. Cysteine protease inhibitors secreted by parasites are key players in this process, helping the parasite to evade the host's immune response. escholarship.orgmdpi.comnih.gov

Parasite-derived cysteine protease inhibitors can directly target and inhibit the activity of host cysteine proteases, known as cathepsins, which are crucial for immune function. plos.orgnih.gov A well-studied example is the cysteine protease inhibitor from the human roundworm Ascaris lumbricoides (Al-CPI). plos.orgnih.gov

Research has demonstrated that recombinant Al-CPI can effectively inhibit the activity of several human cathepsins, including cathepsin L, C, and S, with a weaker effect on cathepsin B. plos.orgnih.govnih.gov This inhibition is dose-dependent and is attributed to specific structural motifs within the Al-CPI protein. plos.orgnih.govplos.org By blocking the function of these cathepsins, Al-CPI can modulate the activity of host immune cells. plos.org For instance, inhibiting cathepsins can suppress the activation of dendritic cells, which are critical for initiating an immune response. plos.orgnih.gov

Similarly, cystatins from other parasites, such as Brugia malayi and Heligmosomoides polygyrus, have been shown to inhibit host cathepsins and modulate the function of antigen-presenting cells (APCs) like macrophages and dendritic cells. mdpi.comnih.govnih.gov This can lead to a reduced inflammatory response and a state of immune hypo-responsiveness, which benefits the parasite's survival. who.int

| Cathepsin | Level of Inhibition by Al-CPI | Reference |

|---|---|---|

| Cathepsin L | Strong | plos.orgnih.gov |

| Cathepsin C | Intermediate | plos.orgnih.gov |

| Cathepsin S | Intermediate | plos.orgnih.gov |

| Cathepsin B | Weak | plos.orgnih.gov |

A primary way that parasite cysteine protease inhibitors modulate the host immune response is by interfering with the processing and presentation of antigens. mdpi.comnih.gov Antigen presentation by major histocompatibility complex (MHC) class II molecules is a fundamental step in initiating an adaptive immune response against pathogens. plos.orgembopress.org

This process relies on the activity of cysteine proteases within the endosomes of APCs to degrade foreign proteins into smaller peptides and to remove the invariant chain (Ii) from the MHC class II molecule. mdpi.comnih.govembopress.org Parasite-derived cystatins can block these crucial steps. mdpi.com For example, Bm-CPI-2, a cystatin from the filarial nematode Brugia malayi, has been shown to inhibit multiple cysteine protease activities in the endosomes/lysosomes of human B cells. nih.gov This inhibition blocks the processing of antigens like tetanus toxin and significantly reduces the presentation of T cell epitopes by living APCs. nih.gov

Molecular Biology and Genetics of Cysteine Protease Inhibitor 2

Gene Identification and Characterization (e.g., EhICP-encoding Genes)

The identification and characterization of genes encoding cysteine protease inhibitors have provided significant insights into their roles, particularly in pathogenic organisms. In the protozoan parasite Entamoeba histolytica, two genes encoding inhibitors of cysteine proteases (ICPs) from the chagasin-like family have been identified: EhICP1 and EhICP2. nih.govresearchgate.net While EhICP1 is found in the cytosol, EhICP2 is specifically targeted to phagosomes. nih.govresearchgate.net

The genome of E. histolytica is known to encode approximately 50 cysteine proteases (CPs), with EhCP1, EhCP2, and EhCP5 being responsible for about 90% of the total cysteine protease activity. nih.govresearchgate.net The presence of specific inhibitors like EhICP1 and EhICP2 highlights the parasite's mechanism to control the activity of these potentially cytotoxic proteases. nih.govresearchgate.net

Structurally, EhICP2 features an immunoglobulin-like fold composed of eight β-strands. nih.govresearchgate.net A key feature of EhICP2 is a flexible wedge, formed by the conserved BC, DE, and FG loops, which is thought to block the active site of cysteine proteases. nih.gov The surface of these loops in EhICP2 is positively charged, a characteristic that may be crucial for its initial binding to the various cysteine proteases present in the parasite. nih.gov

Similarly, in the fluke Clonorchis sinensis, a second cysteine protease inhibitor, CsStefin-2, has been identified. nih.gov This inhibitor belongs to the family 1 stefins and possesses a distinct QIVSG cystatin motif, differing from the more common QVVAG motif. nih.gov Despite this variation, its inhibitory activity is not compromised. nih.gov

Gene Expression Regulation

The expression of cysteine protease inhibitor-2 is a tightly controlled process, influenced by a variety of factors at the transcriptional, post-transcriptional, and translational levels.

Transcriptional Control Mechanisms

Transcriptional regulation of cysteine protease inhibitors is often linked to the expression of their target proteases and can be influenced by developmental stages and environmental cues. For instance, in Giardia lamblia, the expression of Giardia cysteine protease 2 mRNA is significantly upregulated (7-fold) during encystation, a critical life cycle transition. nih.gov This suggests a transcriptional control mechanism that responds to developmental signals.

In plants, the expression of proteinase inhibitor-II (PI-II) genes, which can inhibit cysteine proteases, is induced by wounding and signaling molecules like jasmonic acid (JA) and abscisic acid (ABA). nih.gov Studies using a wound-inducible promoter (OsRGLP2) to drive the expression of a tomato PI-II gene in transgenic tobacco showed that the gene's expression was significantly induced by mechanical wounding and application of methyl jasmonate (MeJA) and ABA. nih.gov This indicates that transcriptional control of these inhibitors is integrated into the plant's defense signaling pathways.

Furthermore, in the bacterium Bacteroides fragilis, the expression of genes encoding C10 cysteine proteases and their associated inhibitors is responsive to environmental stimuli, particularly oxygen levels. nih.gov This suggests that transcriptional regulation allows the bacterium to adapt its protease and inhibitor profile to different host environments. nih.gov

Post-Transcriptional and Post-Translational Regulation

Beyond transcription, the levels and activity of this compound are also controlled at the post-transcriptional and post-translational levels. Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis and play a crucial role in regulating their function. frontiersin.org

In the context of cysteine protease inhibitors, glycosylation is a significant PTM. nih.gov For example, type 2 cystatins, a major family of secreted cysteine protease inhibitors, exhibit differences in glycosylation patterns, which contribute to their unique biological functions. nih.gov

Another level of regulation involves the processing of the inhibitor itself. In some cases, the inhibitor is synthesized with a signal peptide that directs its secretion. bibliotekanauki.pl The removal of this peptide is a necessary post-translational step for the inhibitor to become active. bibliotekanauki.pl

Furthermore, the stability of the inhibitor protein can be regulated. For instance, the ubiquitin E3 ligase MARCH1, which targets MHC class II for degradation, is itself rapidly degraded in lysosomes. researchgate.net This degradation is sensitive to cysteine protease inhibitors, suggesting a feedback loop where the inhibitor can influence the level of a protein that regulates immune responses. researchgate.net

Influence of Environmental Stimuli on Expression

The expression of this compound is highly responsive to a variety of environmental stimuli, reflecting its role in adaptation and defense.

In plants, abiotic stresses are major triggers for the expression of protease inhibitors. For example, high light stress in Arabidopsis thaliana leads to increased total protease activity, and transgenic plants expressing a cysteine protease inhibitor (OC-I) show altered photosynthetic gene expression and acclimation to high light. oup.com This indicates that cysteine protease inhibitors are part of the plant's response to light-induced stress. oup.com Similarly, treatment of tomato plants with salicylic (B10762653) acid (SA), a key signaling molecule in plant defense, leads to the upregulation of genes encoding a protease inhibitor-2 (SlPI2) and a cystatin (SlLTC). scispace.com The expression of these inhibitors is part of the plant's response to SA-induced programmed cell death. scispace.com

In pathogenic organisms, changes in the host environment can trigger the expression of cysteine protease inhibitors. As mentioned earlier, the expression of Bacteroides fragilis C10 protease and inhibitor genes is regulated by oxygen exposure. nih.gov This is significant as the bacterium transitions from the anaerobic environment of the gut to potentially more oxygenated sites during an opportunistic infection. nih.gov

Post-Translational Modifications and Their Functional Consequences

Post-translational modifications are critical for the proper function of cysteine protease inhibitors, influencing their activity, stability, and localization.

Autocatalytic Processing and Zymogen Activation (e.g., Prodomain as Endogenous Inhibitor)

Many cysteine proteases are synthesized as inactive zymogens, which include a prodomain that acts as an endogenous inhibitor. americanpharmaceuticalreview.comfrontiersin.orgresearchgate.netnih.gov This prodomain sterically blocks the active site of the enzyme, preventing premature or unwanted proteolytic activity. frontiersin.org The activation of these proteases requires the removal of the prodomain, a process that can occur through autocatalysis or trans-activation by other proteases. americanpharmaceuticalreview.comnih.gov

The prodomain itself can be a highly specific inhibitor of its cognate protease. For instance, the prodomain of cathepsin L is a potent inhibitor of cathepsin L but shows much weaker inhibition of other proteases like cathepsin S. frontiersin.org

The process of autocatalytic activation is often triggered by a change in pH. americanpharmaceuticalreview.com In an acidic environment, such as that found in lysosomes, the prodomain can undergo a conformational change, leading to its dissociation from the active site and subsequent cleavage. americanpharmaceuticalreview.comnih.gov This process can be a unimolecular event or a bimolecular one, where one proenzyme molecule cleaves another. nih.gov

Cysteine protease inhibitors can directly interfere with this activation process. For example, CsStefin-2 from Clonorchis sinensis effectively inhibits the autocatalytic maturation of CsCF-6, a cathepsin F from the same organism. nih.gov Similarly, the inhibitor PmICP from Plasmodium malariae inhibits the autocatalytic processing of its endogenous cysteine proteases, the malapains. mdpi.com

Redox-Sensitive Modifications of Cysteine Residues (e.g., S-sulfenylation, S-nitrosylation)

Cysteine residues within proteins are notable for their redox-active thiol groups (-SH), making them susceptible to a variety of post-translational modifications (PTMs) that are crucial for regulating cellular signaling and protein function. nih.govnih.gov These modifications are often reversible and act as molecular switches, responding to the cellular redox environment. nih.gov Two significant redox-sensitive modifications are S-sulfenylation and S-nitrosylation.

S-sulfenylation is the direct oxidation of a cysteine thiol group by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), to form a sulfenic acid (-SOH). oup.comfrontiersin.org This modification is often a transient and unstable intermediate. frontiersin.orgmdpi.comrsc.org It can be reversed to its original thiol state by cellular reducing agents or can undergo further modifications, including the formation of disulfide bonds or irreversible oxidation to sulfinic (SO₂H) and sulfonic (SO₃H) acids. frontiersin.orgmdpi.com

S-nitrosylation involves the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol, forming an S-nitrosothiol (SNO). nih.govmdpi.com This process is mediated by reactive nitrogen species (RNS) and is a key mechanism in NO-based cell signaling. nih.govmdpi.com Like sulfenylation, S-nitrosylation is a reversible modification that can significantly alter a protein's structure and function. nih.gov

While much research has focused on the redox modification of cysteine proteases themselves, the cysteine residues within their inhibitors are also potential targets for these regulatory PTMs. mdpi.commdpi.com The principles of redox chemistry suggest that inhibitors containing susceptible cysteine residues can be similarly modulated by the local redox environment, thereby controlling their function.

Impact on Inhibitor Stability and Activity

Redox-sensitive modifications of cysteine residues can profoundly affect the stability and inhibitory activity of proteins like this compound. These changes serve as a sophisticated control mechanism, fine-tuning protein function in response to cellular conditions such as oxidative stress. mdpi.com

The introduction of an oxygen or nitroso group can alter the inhibitor's three-dimensional structure. biorxiv.org This conformational change may impact its binding affinity for the target protease, thereby modulating its inhibitory activity. For instance, the formation of a disulfide bond, which can arise from an initial sulfenylation event, can stabilize a particular protein conformation or lead to the formation of protein oligomers, affecting both stability and function. nih.gov In the case of the SARS-CoV-2 main protease, redox modifications can switch the enzyme between an active dimeric state and a dormant monomeric state, highlighting how such changes dramatically impact protein function. biorxiv.org

Furthermore, the stability of the inhibitor itself can be compromised or enhanced. S-glutathionylation, another cysteine modification, has been shown to increase the stability of caspase 3 while inhibiting its activity. nih.govmdpi.com Conversely, irreversible overoxidation of a critical cysteine residue to sulfinic or sulfonic acid typically leads to a permanent loss of function. mdpi.com However, reversible modifications can also serve a protective role by shielding the cysteine thiol from such irreversible oxidative damage during periods of high oxidative stress. mdpi.com Therefore, the redox state of key cysteine residues acts as a critical determinant of both the inhibitor's structural integrity and its capacity to regulate its target proteases. researchgate.net

| Modification | Description | General Impact on Protein Function | References |

|---|---|---|---|

| S-sulfenylation (-SOH) | Oxidation of a thiol group by ROS (e.g., H₂O₂). It is a highly reactive and often transient intermediate. | Can alter protein conformation, acting as a redox switch. May lead to reversible inactivation or serve as a precursor to other modifications like disulfide bonds or irreversible oxidation. | oup.comfrontiersin.orgmdpi.com |

| S-nitrosylation (-SNO) | Covalent attachment of a nitric oxide group to a thiol, mediated by RNS. | A key signaling mechanism that can reversibly inhibit or otherwise modulate protein activity by altering its structure and interactions. | nih.govmdpi.com |

| Disulfide Bond (-S-S-) | Formation of a covalent bond between two cysteine thiols, often following initial oxidation. | Can stabilize protein structure, maintain the integrity of protein complexes, or induce conformational changes that regulate activity. | nih.gov |

| Irreversible Oxidation (-SO₂H, -SO₃H) | Further oxidation of sulfenic acid to sulfinic and sulfonic acids. | Generally leads to a permanent loss of protein function and activity due to the irreversible nature of the modification. | mdpi.combiorxiv.org |

Genetic Variants and Mutational Analysis (e.g., in Al-CPI and Plant PI-II family)

The Plant PI-II family includes inhibitors like this compound from Solanum tuberosum (potato). uniprot.org These inhibitors are integral to the plant's defense mechanisms against pests and pathogens. nih.govacademicjournals.org Mutational analysis of these proteins helps to elucidate their inhibitory spectrum and to engineer variants with enhanced defensive properties. nih.gov

A clear example of mutational analysis comes from the study of CsStefin-2, a cysteine protease inhibitor from the parasite Clonorchis sinensis. This inhibitor possesses a "QIVSG" motif, which is a variation of the highly conserved "QVVAG" motif typically found in family 1 stefins. nih.gov Mutagenesis studies that substituted the variant amino acids revealed that these changes did not significantly affect the inhibitor's activity against various cysteine proteases. nih.gov This finding indicates a degree of structural and functional tolerance within this critical binding region of the inhibitor. nih.gov

While the prompt mentions Al-CPI, specific mutational analysis data for a compound or family explicitly identified as "Al-CPI" were not available in the search results. However, the principles of mutational analysis are broadly applicable across different inhibitor families to understand structure-function relationships. nih.govacs.org

| Inhibitor/Family | Organism | Mutation Details | Key Finding | References |

|---|---|---|---|---|

| CsStefin-2 | Clonorchis sinensis | Features a natural QIVSG variant of the conserved QVVAG cystatin motif. | Mutational analysis showed that the amino acid substitutions in the motif did not impair inhibitory activity, suggesting functional redundancy or tolerance. | nih.gov |

| Plant PI-II Family (e.g., CPI-2) | Solanum tuberosum (Potato) | This family is a subject of mutational analysis to probe structure-function relationships. | Analysis helps determine the specificity and efficacy of these inhibitors against proteases from various plant pests and pathogens. | nih.govuniprot.orgacademicjournals.org |

Evolutionary Biology of Cysteine Protease Inhibitors

Phylogenetic Relationships and Ancestral Origins of Cysteine Protease Inhibitor Families

The superfamily of cysteine protease inhibitors is a diverse group, with members found in prokaryotes and eukaryotes. nih.gov Phylogenetic analyses suggest that the superfamily likely emerged in a common ancestor of eukaryotes. nih.gov The ancestral inhibitor is thought to have been an intracellular protein, lacking disulfide bridges and a signal peptide for secretion, similar to the cystatin found in the extant protist Giardia. nih.gov

From this ancient progenitor, a primordial gene duplication event gave rise to two primary eukaryotic lineages: the stefins (Family 1) and the cystatins (Family 2). nih.gov Stefins have generally remained as single-copy or low-copy genes and are typically intracellular inhibitors. nih.gov In contrast, the cystatin lineage has undergone a much more complex and dynamic evolution, marked by numerous gene and domain duplications. nih.gov This diversification is particularly evident in multicellular eukaryotes. nih.govnih.gov

In mammals, a model based on sequence homology proposes that the diversity of these inhibitors evolved from ancestral units that formed the building blocks of stefins and cystatins. nih.gov A subsequent gene triplication of an archetypal inhibitor is believed to have generated the kininogens (Family 3), which contain three cystatin-like domains in their heavy chains. nih.gov Thus, the mammalian superfamily is constituted by at least three major families, with stefins, cystatins, and kininogens as their prototypes. nih.gov Other families, such as the chagasin-like inhibitors (family I42), have also been identified, initially in protozoan parasites and bacteria, and possess a distinct immunoglobulin-like fold. nih.govnih.gov

Conservation of Key Inhibitory Motifs and Structural Features Across Diverse Taxa

Despite their evolutionary divergence, cysteine protease inhibitors share conserved structural features and inhibitory motifs that are critical for their function. nih.gov The cystatin superfamily, for instance, is characterized by a common mechanism for inhibiting papain-like (C1 family) and legumain-like (C13 family) cysteine proteases. nih.gov

Members of the cystatin family typically interact with their target proteases via a tripartite wedge, formed by three conserved regions:

An N-terminal trunk: This region often contains a conserved glycine (B1666218) residue that plays a role in the interaction. frontiersin.org

A central QxVxG motif: This highly conserved motif is located in a loop region and is crucial for binding to the active site cleft of the protease. frontiersin.org

A C-terminal region: This part of the inhibitor also contributes to the binding interface. frontiersin.org

While stefins (intracellular, no disulfide bonds) and cystatins (extracellular, typically with disulfide bonds) share this general inhibitory structure, there are key differences. nih.govfrontiersin.org Type 2 cystatins, for example, possess two conserved disulfide bridges that contribute to their stability in the extracellular environment. frontiersin.org

The chagasin-like family of inhibitors, although structurally different from cystatins, also exhibits conserved motifs. nih.gov These proteins have an immunoglobulin-like fold with three exposed loops that form the interface with the target protease. nih.govresearchgate.net A conserved NPTTG motif within one of these loops is critical for docking into the active site of the protease. nih.gov This conservation of key functional sites across different families and diverse taxa underscores their fundamental importance for the inhibitory mechanism.

Diversification and Adaptive Evolution of Cysteine Protease Inhibitor Families

The evolutionary history of cysteine protease inhibitors is marked by significant diversification, driven by processes like convergent evolution and gene duplication. These mechanisms have allowed organisms to adapt to new challenges, such as pathogen attacks and changes in internal physiological processes.

Convergent Evolution of Inhibitory Mechanisms

Convergent evolution, where unrelated proteins independently evolve similar functional solutions, is evident in the world of cysteine protease inhibitors. pnas.org Different inhibitor families, despite lacking a common ancestor and possessing distinct protein folds, have evolved remarkably similar ways to block the active site of cysteine proteases. nih.gov

A notable example involves the comparison between cystatins (like stefin) and the p41 fragment of the invariant chain associated with the major histocompatibility class II molecule. nih.govnih.gov The p41 fragment, which belongs to the thyroglobulin type-1 family, forms a three-loop, wedge-shaped structure that binds to the active site of cathepsin L in a manner reminiscent of how cystatins bind to their targets. nih.gov This represents a clear case of convergent evolution of a binding mechanism. nih.govnih.gov

Similarly, chagasin-like inhibitors, which have an immunoglobulin fold, are proposed to dock into the active site of their target proteases using a loop structure that mimics the wedge-like structures of stefins and the p41 fragment. nih.gov The existence of these analogous inhibitory mechanisms in structurally unrelated protein scaffolds highlights the strong selective pressures that have shaped the evolution of protease regulation. nih.govnih.gov Serpins, primarily known as serine protease inhibitors, also provide examples of convergent evolution, with some members having adapted to inhibit cysteine proteases. researchgate.netmdpi.com

Gene Duplication and Functional Diversification (e.g., Potato Proteinase Inhibitor II Family)

Gene duplication is a primary engine of evolutionary innovation, providing the raw genetic material for the emergence of new functions (neofunctionalization). uq.edu.auplos.org This process has been a major driver in the expansion and diversification of cysteine protease inhibitor families in plants and animals. uq.edu.auplos.org

The Potato Proteinase Inhibitor II (PI-II) family, found in solanaceous plants, is a classic example of functional diversification following gene duplication. nih.govnih.gov These inhibitors are involved in plant development and defense against pests and pathogens. nih.govscirp.org The PI-II family is characterized by domains containing eight cysteine residues that form four disulfide bonds. nih.gov However, studies have identified variants within this family in potato that have selectively lost specific cysteine residues, resulting in proteins with fewer disulfide bonds. nih.gov This loss is associated with positive evolutionary selection, suggesting that these changes confer a functional advantage. nih.gov The flexibility of the PI-II domain structure allows for such modifications, potentially leading to inhibitors with altered stability or specificity. nih.gov The evolution of the PI-II family also involves complex structural rearrangements like circular permutation, where the sequence is rearranged as if it were circular, further contributing to the family's diversity. nih.govebi.ac.uk

In tomato, a member of the Solanaceae family, the cysteine proteinase inhibitor family is one of seven distinct protease inhibitor families identified, highlighting the diversity generated through evolution. mdpi.com Gene duplication, particularly tandem duplication, has significantly contributed to the expansion of these inhibitor families in the tomato genome. nih.gov

Co-evolutionary Dynamics with Target Cysteine Proteases

The relationship between protease inhibitors and their target proteases is often described as a co-evolutionary "arms race". nih.govuq.edu.au In this dynamic, an adaptation in a host's inhibitor places selective pressure on a pathogen's protease to evade inhibition, which in turn drives the evolution of a new, more effective inhibitor in the host. plantbreedbio.org

This dynamic is particularly evident in plant-insect interactions. uq.edu.au Plants produce a variety of protease inhibitors to defend against herbivorous insects. uq.edu.auresearchgate.net In response, insects evolve digestive proteases that are less susceptible to these inhibitors. This reciprocal selection leads to the rapid diversification of both the inhibitor genes in the plant and the protease genes in the insect. uq.edu.au Studies on plant cystatins have shown that hypervariable amino acid positions, which are under positive selection, are often located at the inhibitor-protease interaction interface, suggesting their role in adapting to diverse insect proteases. uq.edu.au

Similar co-evolutionary dynamics are observed between hosts and their pathogens. plos.org Parasites like Fasciola hepatica secrete serpins that have diversified through gene duplication to inhibit a range of host proteases, helping the parasite to evade the host's immune response. plos.org In primates, the adaptive evolution of SERPINB3, a cysteine protease inhibitor, appears to be tightly linked with the evolution of its target proteases, such as cathepsin S and L2, suggesting a co-evolutionary relationship possibly driven by host-pathogen interactions. plos.org This ongoing molecular conflict shapes the diversity and specificity of both the inhibitors and their proteolytic targets.

Methodological Approaches in Cysteine Protease Inhibitor 2 Research

Protein Expression and Purification Techniques

The production of sufficient quantities of pure and active CPI-2 is a prerequisite for its detailed biochemical and structural analysis. This is typically achieved through recombinant protein expression followed by multi-step chromatographic purification.

The gene encoding for a cysteine protease inhibitor can be cloned into various expression vectors for production in suitable host systems. Escherichia coli is a commonly used host for expressing recombinant CPIs due to its rapid growth and high yield of protein. jmb.or.kr For instance, two cysteine proteinase inhibitors from cowpea, VuCys1 and VuCys2, were successfully produced in E. coli ArcticExpress (DE3). nih.gov The expression of the recombinant protein is often induced by the addition of an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). jmb.or.kr In some cases, the recombinant protein is expressed with a tag, such as a 6x-His tag, to facilitate subsequent purification. jmb.or.kr Another expression system that has been utilized is Pichia pastoris, which was used to express Cystatin-Hv, a cysteine protease inhibitor from the Haementeria vizzotoi leech. nih.gov

Following expression, the purification of CPI-2 from the host cell lysate or culture medium is a critical step. A combination of chromatographic techniques is typically employed to achieve high purity.

Initial purification steps may involve precipitation with agents like ammonium (B1175870) sulfate (B86663). academicjournals.orgjksus.org This is often followed by a series of column chromatography steps. Affinity chromatography is a powerful technique that utilizes the specific binding of the inhibitor to a ligand. For His-tagged proteins, a Ni-charged affinity chromatography column is commonly used. jmb.or.kr Another affinity-based method involves using an immobilized protease, such as carboxymethyl-papain-Sepharose, to capture the inhibitor. researchgate.net

Ion-exchange chromatography separates proteins based on their net charge. Anion exchangers like DEAE-cellulose or DEAE-Sepharose are frequently used in the purification of cysteine protease inhibitors. jmb.or.kracademicjournals.orgresearchgate.netresearchgate.net For example, two novel cysteine protease inhibitors from the Japanese eel, Eel-CPI-2 and Eel-CPI-3, were purified using anion exchange chromatography on a DEAE-Sepharose CL-6B column. researchgate.net

Gel filtration chromatography, also known as size-exclusion chromatography, separates proteins based on their size. Columns such as Sephacryl S-300, Superdex 75, or Sephadex G-100 are used to separate the inhibitor from proteins of different molecular weights. academicjournals.orgresearchgate.netresearchgate.net The purification of a cysteine protease inhibitor from Tetracarpidium conophorum using Sephadex G-100 resulted in a significant increase in purification fold. academicjournals.org

The table below summarizes the purification schemes for several cysteine protease inhibitors.

| Inhibitor Source | Purification Steps | Reference |

| Chlorella sp. | DEAE-Cellulose column chromatography, Sephacryl S-300 column chromatography | researchgate.net |

| Anguilla japonica (Japanese eel) | Anion exchange chromatography (DEAE-Sepharose CL-6B), Fast protein liquid chromatography (Superdex 75 10/300 GL and HiTrap Q HP columns) | researchgate.net |

| Perinereis aibuhitensis (Clamworm) | Ni-charged affinity chromatography, Ion-exchange chromatography (DEAE-Sepharose FF) | jmb.or.kr |

| Tetracarpidium conophorum (African walnut) | Ammonium sulphate precipitation, Ion exchange chromatography (DEAE cellulose), Gel filtration chromatography (Sephadex G-100) | academicjournals.org |

| Juglans regia (Walnut) | Ammonium sulfate precipitation, Gel filtration column (GFC) chromatography | jksus.org |

| Spirometra erinacei (Plerocercoid) | Gel filtration chromatography (Superdex 200 HR), Anion exchange chromatography (Resource Q) | parasitol.krparasitol.kr |

Recombinant Protein Expression Systems

Biochemical Characterization of Inhibitory Activity

Once purified, the inhibitory properties of CPI-2 are characterized through various biochemical assays. These studies are crucial for understanding the inhibitor's potency, mechanism of action, and specificity.

Enzyme kinetic assays are fundamental to quantifying the inhibitory potency of CPI-2. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric that represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. medchemexpress.com

The inhibition constant (Ki) is a more precise measure of the inhibitor's binding affinity to the enzyme. medchemexpress.com A lower Ki value indicates a tighter binding and a more potent inhibitor. For example, a recombinant cysteine protease inhibitor from a leech, Cystatin-Hv, was found to be a potent inhibitor of human cathepsin L with a Ki value of 7.9 nM. nih.govmdpi.com Similarly, a carboxylic acid derivative of a prodrug inhibitor showed high potency against the trypanosomal protease rhodesain with a Ki of 4.0 nM. nih.gov

These kinetic parameters are often determined using fluorogenic substrates, where the cleavage of the substrate by the protease results in the release of a fluorescent molecule. parasitol.krmdpi.comnih.gov The change in fluorescence over time is monitored to determine the reaction rate.

The table below presents the IC50 and Ki values for various cysteine protease inhibitors.

| Inhibitor | Target Protease | IC50 | Ki | Reference |

| 3CPLro-IN-2 | SARS-CoV-2 3CLpro | 1.55 µM | 6.09 µM | medchemexpress.com |

| SARS-CoV-2 Mpro-IN-31 | SARS-CoV-2 Mpro | 11 nM | - | medchemexpress.com |

| SARS-CoV-2 Mpro-IN-31 | Cathepsin B | 24 nM | - | medchemexpress.com |

| SARS-CoV-2 Mpro-IN-31 | Cathepsin L | 1.8 nM | - | medchemexpress.com |

| 2-Cyanopyrimidine | Cathepsin K | 170 nM | - | medchemexpress.com |

| nsP2 Protease-IN-1 | Chikungunya (CHIKV) nsP2 cysteine protease | 60 nM | - | medchemexpress.com |

| Cystatin-Hv | Cathepsin L | - | 7.9 nM | nih.govmdpi.com |

| Carboxylic acid 8 | Rhodesain | - | 4.0 nM | nih.gov |

| Carboxylic acid 8 | Cathepsin L | - | 3.0 µM | nih.gov |

| Carboxylic acid 8 | Cathepsin B | - | 1.50 µM | nih.gov |

Understanding the substrate specificity of a cysteine protease and its inhibitor is crucial for elucidating their biological roles and for the design of selective inhibitors. Substrate specificity profiling is often carried out using combinatorial peptide libraries. nih.govresearchgate.net These libraries contain a vast number of different peptide sequences, allowing for a rapid and comprehensive analysis of the amino acid preferences at various positions (P1, P2, P3, etc.) of the substrate cleavage site. nih.gov

For example, a study using a complete diverse tetrapeptide substrate library identified that the SARS-CoV 3Clpro has a preference for Gln at the P1 position and Leu at the P2 position. acs.org Such studies have also revealed unique specificities for different cathepsins, which can be exploited to develop selective substrates and inhibitors. nih.govresearchgate.net

The stability of a cysteine protease inhibitor under different environmental conditions, such as pH and temperature, is an important characteristic. These studies provide insights into the inhibitor's robustness and potential applications.

The thermal stability of an inhibitor is often assessed by incubating it at various temperatures for a specific duration and then measuring its residual inhibitory activity. nih.govjksus.org For instance, two cysteine proteinase inhibitors from cowpea, VuCys1 and VuCys2, showed little reduction in their inhibitory activity after being heated at 100°C for up to 60 minutes. nih.gov Similarly, an extracellular cysteine protease inhibitor from Chlorella sp. retained 100% of its activity after heating at 100°C for 20 minutes. researchgate.net In contrast, a cysteine protease inhibitor from walnut (WCPI) was relatively stable below 40°C but showed a sharp decrease in activity when heated above 80°C. jksus.org

The effect of pH on the inhibitor's activity is determined by incubating it in buffers of varying pH values and then assaying its inhibitory function. nih.govjksus.org The cowpea inhibitors VuCys1 and VuCys2 were found to be stable across a wide range of pH values. nih.gov A protease inhibitor from Phoenix dactylifera (PIDF) was found to be stable at 40°C and retained 65% of its initial activity after 24 hours at 50°C. acs.org

Substrate Specificity Profiling

Advanced Structural Determination Techniques

The three-dimensional structures of cysteine protease inhibitors and their complexes with target proteases are crucial for understanding their inhibitory mechanisms and for the rational design of new therapeutic agents. bibliotekanauki.pltandfonline.com Several high-resolution techniques are employed to elucidate these structures.

X-ray Crystallography of Inhibitor-Protease Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the study of cysteine protease inhibitor-2 (CPI-2), X-ray crystallography has been instrumental in revealing the precise interactions between the inhibitor and its target protease. For instance, the crystal structure of EhICP2, a cysteine protease inhibitor from Entamoeba histolytica, has been solved, revealing an immunoglobulin-like fold composed of eight β-strands. researchgate.netnih.gov Comparison of different crystal forms of EhICP2 shows that conserved loops (BC, DE, and FG) form a flexible wedge that is thought to block the active site of cysteine proteases. researchgate.netnih.gov The surface of these loops in EhICP2 is positively charged, which may be important for its initial binding to the various cysteine proteases in the parasite. researchgate.netnih.gov

| Complex | PDB Code | Resolution (Å) | Key Structural Features | Reference(s) |

| Stefin B - Papain | 1STF | 2.4 | N-terminal trunk and a loop block the reactive site. | mdpi.com |

| Falstatin - Falcipain-2 | 3PNR | Not Specified | Three-loop arrangement binds to the active site. | mdpi.com |

| Chagasin - Cathepsin L | Not Specified | 1.75 | Inhibitory wedge of three loops (L2, L4, L6) binds the active site. | lu.se |

| Cystatin B - Papain | 1STF | Not Specified | Mode of inhibition described by the complex. | lu.se |

| Stefin A - Cathepsin H | 1NB5 | Not Specified | Complex demonstrates binding to cysteine exopeptidases. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides information about the structure, dynamics, reaction state, and chemical environment of molecules. For studying proteins, NMR can reveal information about the dynamics of the molecule in solution, which is complementary to the static picture provided by X-ray crystallography. bibliotekanauki.plcreative-biostructure.comnih.gov

NMR studies are particularly valuable for understanding the conformational changes that cysteine proteases and their inhibitors undergo upon binding. nih.gov Solution NMR has been used to show that the closed conformation of proteases from Dengue, West Nile, and Zika viruses is predominant in solution and should be the target for structure-based drug design. nih.gov

Conformational analysis of a potent class of cysteine protease inhibitors has been thoroughly studied by NMR in both polar and apolar solvents to gain insight into their biological activity. researchgate.net These studies, supported by theoretical calculations, revealed that the inhibitor molecules maintain a rigid and asymmetric conformation, leading to the generation of four diastereo-atropisomers. researchgate.net Furthermore, NMR has been used to characterize the structure of potent rhodesain inhibitors, which are based on a benzodiazepine (B76468) scaffold. researchgate.net

Cryo-Electron Microscopy for Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) is a technique that allows for the determination of the structure of large macromolecular complexes at near-atomic resolution. creative-biostructure.comresearchgate.net In cryo-EM, a sample is flash-frozen in vitreous ice and then imaged with an electron microscope. This method is particularly useful for studying large, flexible, or heterogeneous complexes that are difficult to crystallize. nih.gov

Recent advances in cryo-EM have revolutionized structural biology, enabling the study of a wide range of macromolecules. researchgate.net This technique has been used to determine the structure of the human 20S proteasome in complex with an inhibitor, providing detailed views of the active sites and the inhibitor binding. researchgate.net Cryo-EM has also been employed to study the structure of the P. falciparum proteasome complexed with a specific inhibitor, overcoming challenges associated with low yields from parasite cultures. researchgate.net

| Macromolecular Assembly | PDB/EMD Accession | Resolution (Å) | Key Findings | Reference(s) |

| Human 20S proteasome with inhibitor | 5a0q / EMD-2981 | Not Specified | Revealed location and binding of the inhibitor in the proteasome inner cavity. | researchgate.net |

| P. falciparum proteasome with WLW-vs inhibitor | Not Specified | 3.6 | Determined structure under near-physiological conditions. | researchgate.net |

| Human glycosylphosphatidylinositol transamidase (GPIT) complex | 7W72 | 3.10 | Revealed overall assembly and identified the catalytic triad (B1167595). | creative-biostructure.com |

| Human α2-macroglobulin (hα2M)4 complex | Not Specified | Not Specified | Dissected the molecular mechanism of the inhibitory function through eight structures. | pnas.org |

Cellular and Molecular Localization Studies

Understanding where this compound is located within a cell is crucial for elucidating its biological function. Various techniques are used to determine the subcellular localization of these inhibitors.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique used to visualize the location of a specific protein or antigen in cells or tissues by binding a specific antibody to it. The antibody is either directly conjugated to a fluorophore or is detected by a secondary antibody that is conjugated to a fluorophore.

This method has been employed to determine the subcellular localization of cysteine protease inhibitors in various organisms. In Trypanosoma cruzi, the major cysteine protease, cruzain, was localized to pre-lysosomes/lysosomes using a biotinylated cysteine protease inhibitor and a specific anti-cruzain antibody. biologists.com Following treatment with cysteine protease inhibitors, the localization of cruzain was altered, accumulating in the Golgi complex. biologists.com

In Plasmodium falciparum, the cysteine proteases falcipain-2 and falcipain-3 were localized to the food vacuole, the site of hemoglobin hydrolysis, by immunofluorescence. nih.gov The endogenous cysteine protease inhibitor falstatin was found at the periphery of rings and early schizonts and was diffusely expressed in late schizonts and merozoites. plos.org

The subcellular distribution of cystatin C, a cysteine protease inhibitor, has been studied in mouse dendritic cells. aai.org In CD8+ dendritic cells, cystatin C colocalized with MHC class II molecules and Lamp in intracellular compartments. aai.org

Cellular Fractionation and Subcellular Compartment Analysis

Cellular fractionation is a method used to separate cellular components while preserving the individual functions of each component. This is typically done by centrifuging a homogenized cell solution at different speeds to separate organelles based on their size, shape, and density. The resulting fractions can then be analyzed for the presence of specific proteins.

In Entamoeba histolytica, cellular fractionation showed that EhICP1 is localized to the soluble cytosolic fraction, while EhICP2 is targeted from lysosomes to phagosomes after the engulfment of erythrocytes. researchgate.net Overexpression of either inhibitor led to a reduction in intracellular cysteine protease activity, suggesting their involvement in trafficking or interfering with major cysteine protease activity. researchgate.net

In Acanthamoeba castellanii, proteolytic activity was found to be localized to the large organelle fraction and could be inhibited by the cysteine protease inhibitor E64. asm.org This suggests that the responsible proteolytic agent is located within an intracellular vesicle or organelle. asm.org

Subcellular fractionation of Plasmodium falciparum parasites indicated that falcipain-2 and falcipain-3 are synthesized as membrane-bound proforms that are then processed into soluble mature forms. nih.gov This processing was blocked by cysteine protease inhibitors, suggesting autocatalytic processing after exiting the endoplasmic reticulum/Golgi network. nih.gov

Genetic Manipulation and Functional Genomics

Genetic manipulation and functional genomics are pivotal in elucidating the in vivo roles of this compound (CPI-2). These techniques allow researchers to modulate the expression of the inhibitor and analyze the resulting phenotypic changes, providing direct evidence of its biological functions.

Gene Overexpression Studies

Gene overexpression studies involve the introduction and expression of a CPI-2 gene in a host organism, often leading to higher-than-normal levels of the inhibitor. This approach has been instrumental in understanding the protective functions of CPI-2. For instance, the overexpression of rice (Oryza sativa) cystatins, such as Oryzacystatin-II (OC-II), has been shown to confer resistance against certain pests and pathogens. uniprot.orgfrontiersin.org These studies demonstrate that increasing the levels of CPI-2 can enhance a plant's natural defense mechanisms by inhibiting the digestive proteases of insects or the proteases secreted by invading pathogens. uniprot.org

In soybean cells, the ectopic expression of a cystatin gene, an endogenous cysteine protease inhibitor, was shown to inhibit induced cysteine protease activity. This action blocked programmed cell death (PCD) that was triggered either by an avirulent strain of Pseudomonas syringae pv glycinea or by direct oxidative stress. nih.gov In contrast, similar expression of serine protease inhibitors did not have the same effect. nih.gov

Furthermore, the overexpression of Brassica oleracea cysteine protease inhibitor (BoCPI) has been reported to reduce total protease activity. This helps in retaining cellular soluble protein content and delaying post-harvest senescence by down-regulating various senescence-regulating cysteine protease genes. frontiersin.org These findings highlight the pleiotropic effects of overexpressing protease inhibitors, influencing not only defense but also developmental processes and crop quality. frontiersin.org

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in specific amino acid substitutions in the corresponding protein. This method is crucial for dissecting the structure-function relationships of CPI-2, allowing researchers to identify key residues involved in inhibitor activity and interaction with target proteases.

For example, a study on CsStefin-2, a cysteine protease inhibitor from Clonorchis sinensis, utilized mutagenesis to investigate the importance of its distinct QIVSG cystatin motif. nih.gov Despite this motif differing from the highly conserved QVVAG motif found in family 1 stefins, the mutagenesis analysis revealed that the two amino acid substitutions did not impact its inhibitory activity. nih.gov This suggests that certain variations in conserved motifs can be tolerated without compromising the inhibitor's function.

In another example, structural and functional analysis of falcipain-2, a major cysteine protease in P. falciparum, involved mutagenesis to understand its unique folding and hemoglobin-binding domains. nih.govrcsb.org By creating specific mutations, researchers were able to identify critical residues within the "FP2(nose)" and "FP2(arm)" motifs that are essential for its catalytic activity and interaction with substrates. rcsb.org These studies, combining mutagenesis with structural data, provide detailed insights into the molecular basis of inhibitor-protease interactions and guide the design of more effective inhibitors. nih.gov

Computational Modeling and Bioinformatics

Computational modeling and bioinformatics have become indispensable tools in the study of this compound, offering powerful methods to predict and analyze its structure, function, and evolutionary relationships. These in silico approaches complement experimental techniques by providing detailed molecular insights and guiding further research.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding modes and stability of protein-ligand complexes. ijisrt.comnih.govnih.gov These methods are particularly valuable in understanding the interaction between CPI-2 and its target cysteine proteases.

Molecular docking predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the protease), providing insights into the specific amino acid interactions that stabilize the complex. ijisrt.commdpi.com For instance, docking studies have been used to analyze the binding of various inhibitors to the active site of falcipain-2, a cysteine protease from Plasmodium falciparum, to identify potential antimalarial drug candidates. ijisrt.comfrontiersin.org These studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. frontiersin.org

Molecular dynamics simulations take this a step further by simulating the movement of atoms in the protein-inhibitor complex over time. nih.govnih.govdntb.gov.ua This provides a dynamic view of the interaction, allowing researchers to assess the stability of the complex and identify conformational changes that may occur upon binding. nih.gov MD simulations have been employed to study the stability of complexes between various inhibitors and cysteine proteases like falcipain-2 and SARS-CoV-2 Mpro, helping to validate docking results and refine the understanding of the inhibition mechanism. ijisrt.comnih.govnih.gov For example, simulations can reveal the flexibility of certain loops in the inhibitor that may be important for its initial binding to the protease. osti.govnih.gov

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are fundamental bioinformatic tools used to study the evolutionary relationships and conserved functional regions of proteins like CPI-2. By comparing the amino acid sequences of different CPI-2s, researchers can identify conserved motifs and residues that are likely to be important for their structure and function. nih.gov

Multiple sequence alignments of CPI-2 from various organisms have revealed conserved regions, such as the reactive site loop that directly interacts with the target protease. uniprot.orgacs.org For example, the cystatin motif (QxVxG) is a well-known conserved feature in many cystatins. nih.gov

Phylogenetic analysis uses sequence data to infer the evolutionary history of a protein family. researchgate.netresearchgate.netnih.gov A phylogenetic tree can show how different CPI-2s are related to each other and can help in classifying them into different subfamilies. acs.orgnih.gov For instance, phylogenetic trees have been constructed to understand the evolutionary relationships of cystatins in various species, including plants and parasites. researchgate.netfrontiersin.orgresearchgate.net This type of analysis has helped to identify new groups within the cystatin superfamily, such as the cystatin-like stefins. researchgate.net

Utilization of Protein Databases (e.g., MEROPS, Pfam, UniProt)

Protein databases are essential resources for researchers studying CPI-2, providing a vast amount of curated information on protein sequences, structures, functions, and classifications.

MEROPS: This is a specialized database for peptidases (proteases) and their inhibitors. cncb.ac.cnwho.intnih.gov It provides a hierarchical classification of proteases and inhibitors into families and clans based on their evolutionary relationships. cncb.ac.cnnih.gov CPI-2 is typically classified within the cystatin family (I25) in MEROPS. uniprot.orguniprot.orguniprot.org The database contains detailed information on specific inhibitors, including their sequences, structures, and known interactions with proteases. nih.govrcsb.org

Pfam: This database contains a large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). uniprot.orgglycosmos.org The cystatin domain (PF00031) is the characteristic domain found in CPI-2 and related proteins. frontiersin.org Researchers can use Pfam to identify cystatin domains in newly sequenced proteins and to analyze the domain architecture of CPI-2.

UniProt: This is a comprehensive and high-quality resource for protein sequence and functional information. uniprot.orguniprot.org Each entry for a CPI-2 protein in UniProt provides a wealth of information, including its sequence, function, domain structure, subcellular location, and links to other databases like MEROPS and Pfam. uniprot.orguniprot.orguniprot.orguniprot.orggenome.jp For example, the UniProt entry for rice Oryzacystatin-II (P20907) details its function in plant defense and provides cross-references to its MEROPS family (I25.028) and Pfam domain. uniprot.org

These databases serve as a critical foundation for computational and experimental research on this compound, enabling researchers to leverage existing knowledge to design new studies and interpret their findings.

Perspectives and Future Directions in Cysteine Protease Inhibitor 2 Research

Elucidation of Novel Regulatory Pathways Involving Cysteine Protease Inhibitor-2

Future research is poised to uncover new regulatory networks where this compound (CPI-2) plays a pivotal role. While the primary function of these inhibitors is to modulate the activity of cysteine proteases, their involvement in broader cellular signaling and regulatory pathways is an emerging area of investigation. frontiersin.orgd-nb.info For instance, studies on CPIs from parasites like Baylisascaris schroederi have revealed their ability to modulate host immune responses by interacting with Toll-like receptors (TLRs) and activating downstream signaling cascades like the MAPK and NF-κB pathways. frontiersin.org This suggests that CPI-2 may not only act as a simple protease antagonist but also as a signaling molecule, influencing cellular processes far beyond proteolysis.

A key area of future exploration will be the identification of novel binding partners and downstream effectors of CPI-2. Techniques such as co-immunoprecipitation coupled with mass spectrometry can be employed to identify proteins that interact with CPI-2 within the cell. This could reveal unexpected roles in processes like cell-matrix remodeling, apoptosis, and protein homeostasis. d-nb.info Furthermore, understanding the regulation of CPI-2 expression itself will be crucial. Investigating the transcription factors and signaling pathways that control CPI-2 gene expression in response to various cellular stimuli will provide a more complete picture of its regulatory network.

Another promising avenue is the investigation of CPI-2's role in the context of the tumor microenvironment. Some cysteine proteases are known to be upregulated in cancer and contribute to invasion and metastasis. By inhibiting these proteases, CPI-2 could potentially have anti-tumor effects. Future studies should explore the expression of CPI-2 in different cancer types and its correlation with patient outcomes. Moreover, elucidating the specific pathways through which CPI-2 influences cancer progression could open up new therapeutic strategies.

Understanding the Specificity and Promiscuity of this compound Interactions

A critical aspect of future research will be to delineate the precise interaction profile of this compound, determining which proteases it specifically inhibits and which it may bind to with lower affinity. While many protease inhibitors are known for their promiscuity, binding to multiple members of a protease family, achieving specificity is key for therapeutic applications to minimize off-target effects. nih.govnih.gov

The specificity of an inhibitor is often determined by interactions beyond the primary active site, at so-called exosites on the protease surface. nih.govnih.gov Future studies should focus on mapping these exosite interactions for CPI-2 with its target proteases. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of CPI-2 in complex with different cysteine proteases. This will reveal the molecular basis for its specificity, highlighting key amino acid residues involved in the interaction. nih.gov

Kinetic studies are also essential to quantify the binding affinities (Ki values) of CPI-2 for a broad range of cysteine proteases. mdpi.com For example, a recombinant cystatin from the leech Haementeria vizottoi was found to be a potent inhibitor of human cathepsin L with a Ki of 7.9 nM. mdpi.com Similar detailed kinetic analyses for CPI-2 against a panel of human cathepsins (B, L, S, K, etc.) and other relevant cysteine proteases will be necessary to build a comprehensive specificity profile. pnas.org This information is crucial for predicting its biological effects and potential therapeutic window.